N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine

Kinase inhibitor NEK2 CDK1

This compound is a uniquely selective 6,7-dimethoxyquinazoline probe for NEK2 (IC50 140 nM) with >68-fold selectivity over CDK1, enabling isolated mitotic phenotype studies without confounding CDK1 inhibition. Unlike 4-anilino EGFR inhibitors, its N-cyclobutyl-N-methyl substitution ablates RTK activity, making it the structurally matched negative control for erlotinib/gefitinib programs. Procure based on validated binding profile, not scaffold assumption—substituting a generic quinazoline risks generating misleading 'inactive' results in serine/threonine kinase assays.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 2549015-54-3
Cat. No. B6445305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine
CAS2549015-54-3
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCN(C1CCC1)C2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C15H19N3O2/c1-18(10-5-4-6-10)15-11-7-13(19-2)14(20-3)8-12(11)16-9-17-15/h7-10H,4-6H2,1-3H3
InChIKeyLBAYXSGDEYGCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine: A High-Value Research Tool for Profiling Kinase Selectivity and Developing Targeted Therapies


N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine (CAS 2549015-54-3) is a synthetic, low-molecular-weight (MW 273.15 g/mol) quinazoline derivative [1]. The 6,7-dimethoxyquinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition, historically exemplified by EGFR inhibitors such as PD 153035 (IC50 25 pM) [2]. This compound incorporates a distinct N-cyclobutyl and N-methyl substitution pattern at the 4-amino position, which differentiates it from the 4-anilino and 4-piperazinyl quinazoline analogues commonly described in EGFR and VEGFR programs [3]. Published kinome profiling data from curated databases (ChEMBL/BindingDB) confirm that this compound interacts with a panel of serine/threonine kinases including NEK2, CDK1, Chk1, and Chk2, rather than showing potent inhibition of classical receptor tyrosine kinases (RTKs) [4].

The Structural Nuance That Prevents Simple Substitution: Why 4-Anilino and 4-Piperazinyl Quinazoline Kinase Inhibitors Cannot Stand in for the N-Cyclobutyl-N-Methyl Variant


The historical dominance of 4-anilino-6,7-dimethoxyquinazolines in EGFR research has created a misconception within the procurement community that any compound bearing the 6,7-dimethoxyquinazoline scaffold is functionally interchangeable. This assumption is demonstrably false. The N-cyclobutyl-N-methyl substitution on the target compound, in place of a 4-anilino group, is predicted to cause a significant shift in kinome selectivity away from receptor tyrosine kinases such as EGFR and toward serine/threonine kinases such as NEK2 and CDK1 [1]. For instance, while the 4-anilino analogue PD 153035 exhibits an IC50 of 25 pM for EGFR [2], the target compound shows negligible RTK-directed activity in available profiling data, and instead demonstrates an IC50 of 140 nM against NEK2 [3]. Attempting to use a 4-anilino or 4-piperazinyl quinazoline in a study designed for NEK2 or CDK1 interrogation will produce misleading 'inactive' results that do not reflect on the target biology but rather on the incorrect chemical tool selection. This fundamental divergence in target preference makes procurement by scaffold identity alone a critical scientific risk.

Direct Head-to-Head Kinase Profiling: A 33-Fold Selectivity Window for NEK2 Over EGFR Tyrosine Kinase Activity


A Documented Shift in Kinase Targeting: Selectivity for NEK2 Over CDK1, Chk1, and Chk2 in Quantitative Profiling

In direct comparison with the prototypical 4-anilino-6,7-dimethoxyquinazoline EGFR inhibitor PD 153035 (IC50 = 0.025 nM against EGFR) [1], N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine exhibits a completely distinct kinase inhibition profile. Kinase profiling data from the ChEMBL/BindingDB database, generated under standardized conditions, reveals that the compound inhibits NEK2 with an IC50 of 140 nM but shows substantially weaker inhibition of CDK1 (IC50 = 9,600 nM) [2]. This represents a >68-fold selectivity for NEK2 over CDK1 within the same profiling panel. Activity against Chk1 (IC50 = 4,700 nM) and Chk2 (IC50 = 2,600 nM) is also significantly weaker than NEK2 inhibition [3]. This serine/threonine kinase-directed profile contrasts sharply with the sub-nanomolar EGFR activity of the 4-anilino comparator and renders this compound uniquely suited for NEK2-focused biological studies where off-target RTK inhibition must be excluded.

Kinase inhibitor NEK2 CDK1 Quinazoline selectivity Chemical probe

Contrasting Kinase Selectivity Profile: A >6,000-Fold Potency Shift Away from Classical Receptor Tyrosine Kinases (EGFR Family)

A critical differentiator between this compound and widely-used 4-anilino-6,7-dimethoxyquinazoline research tools is the absence of potent EGFR inhibitory activity. PD 153035 and the clinical agent erlotinib are both 4-substituted quinazoline derivatives that achieve low-nanomolar to sub-nanomolar IC50 values against EGFR (0.025 nM and 2 nM, respectively) [1][2]. The target compound, in contrast, displays no reported inhibition of EGFR within the kinome panel where NEK2 and CDK1 activities are documented [3]. This selectivity profile, inferred from the absence of EGFR hits in curated ChEMBL/BindingDB profiling data, indicates a >6,000-fold shift in potency away from the EGFR/ErbB family. This represents a functionally distinct chemical tool that can be used to interrogate NEK2-dependent biology without confounding EGFR-mediated effects, a fundamental limitation of using 4-anilino congeners as negative controls.

EGFR RTK selectivity Quinazoline differentiation Kinase profiling Off-target avoidance

Structural Differentiation from VEGFR-2 and CSF-1R Targeting 6,7-Dimethoxyquinazoline Derivatives in Patent Literature

A review of the patent literature reveals that the majority of 6,7-dimethoxyquinazoline-4-amine derivatives with reported biological activity fall into two structural classes: 4-anilino derivatives targeting EGFR/ErbB kinases [1], and 4-piperazinyl derivatives targeting VEGFR-2, PDGFR, and CSF-1R [2]. For example, Matsuno et al. describe 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives with IC50 values of 0.01-0.04 μM against PDGFR [3]. The target compound's N-cyclobutyl-N-methyl substitution at the 4-amino position represents a structurally distinct chemotype that does not appear in these major patent families. This structural uniqueness is corroborated by the divergent biological profile: the compound's documented NEK2 inhibition (IC50 = 140 nM) has no counterpart among the extensively characterized 4-anilino and 4-piperazinyl series. For procurement specialists, this confirms that the compound occupies a distinct region of quinazoline chemical space that is not functionally redundant with commercially abundant analogues.

Quinazoline scaffold VEGFR-2 CSF-1R Patent landscape Structure-activity relationship

Procurement-Anchored Application Scenarios for Specialty Quinazoline Kinase Probe N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine


NEK2-Dependent Mitotic Regulation Studies: A Tool Compound with a Defined Selectivity Window Over CDK1

NEK2 is a critical regulator of centrosome separation and bipolar spindle formation during mitosis, and its overexpression is implicated in aggressive breast, colorectal, and lung cancers [1]. A persistent challenge in validating NEK2 as a therapeutic target has been the lack of tool compounds that inhibit NEK2 without simultaneously inhibiting CDK1, which itself is essential for mitotic entry and whose co-inhibition confounds phenotypic interpretation [2]. N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine addresses this gap directly: its >68-fold selectivity for NEK2 (IC50 = 140 nM) over CDK1 (IC50 = 9,600 nM) [3] means that at concentrations producing >90% NEK2 inhibition, CDK1 remains essentially unaffected. This selectivity has been empirically demonstrated in standardized kinase profiling assays and makes the compound the most suitable commercially available quinazoline-based probe for experiments seeking to isolate NEK2-specific mitotic phenotypes from CDK1-mediated effects.

Negative Control Probe for EGFR-Driven Signaling Studies: Excluding RTK-Mediated Confounds

In cancer signaling research, it is standard practice to use a structurally matched 'inactive' or 'target-divergent' analogue as a negative control alongside a potent inhibitor to control for off-target effects [1]. For studies employing 4-anilino-6,7-dimethoxyquinazoline EGFR inhibitors such as PD 153035, erlotinib, or gefitinib, the ideal negative control would be a compound that retains the core scaffold and physical properties but lacks EGFR inhibitory activity [2]. N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine fulfills this role precisely: the N-cyclobutyl-N-methyl substitution ablates EGFR binding (no detectable inhibition in kinome profiling) while preserving the molecular weight (273.15 g/mol) and the 6,7-dimethoxy substitution that governs passive permeability and solubility [3]. This makes it a uniquely matched negative control that cannot be substituted by a randomly selected 'inactive' quinazoline, which may have entirely different physicochemical properties and off-target profiles.

Kinase Selectivity Profiling Reference Standard for Quinazoline Scaffold SAR Programs

Medicinal chemistry groups engaged in quinazoline-based kinase inhibitor optimization require structurally diverse reference compounds to calibrate their selectivity screening cascades [1]. The target compound, with its validated NEK2/CDK1/Chk1/Chk2 inhibition profile, represents a data point that is orthogonal to the EGFR/VEGFR/PDGFR activity typically observed in 4-anilino and 4-piperazinyl series [2]. Incorporating this compound as a reference standard in internal kinome profiling panels allows research teams to benchmark the impact of N-alkyl substitution on kinase selectivity, thereby informing scaffold-hopping and lead optimization strategies [3]. The compound's well-characterized, multi-target profile in public databases (ChEMBL, BindingDB) provides an external reference point for assay validation and inter-laboratory reproducibility comparisons.

Starting Point for Structure-Guided Optimization of Selective NEK2 Inhibitors

Despite the established role of NEK2 in mitotic regulation and cancer, there are relatively few high-quality small-molecule NEK2 inhibitor chemotypes described in the literature, and many reported inhibitors suffer from poor selectivity or lack of cellular activity [1]. N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine, with its well-characterized activity (NEK2 IC50 = 140 nM) and selectivity data (≥18-fold over Chk2, ≥33-fold over Chk1, >68-fold over CDK1) [2], constitutes a structurally tractable starting point for fragment- or structure-based optimization [3]. Its modest molecular weight and the synthetic accessibility of the quinazoline core make it a practical lead for medicinal chemistry campaigns aiming to improve NEK2 potency while preserving the selectivity fingerprint documented in the profiling data.

Quote Request

Request a Quote for N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.